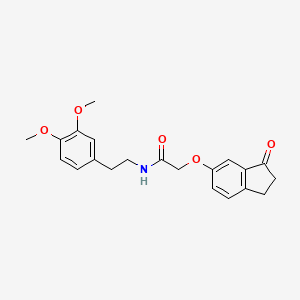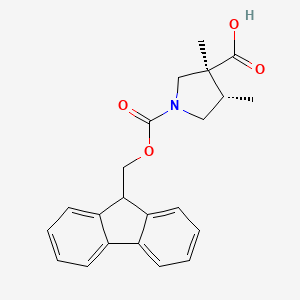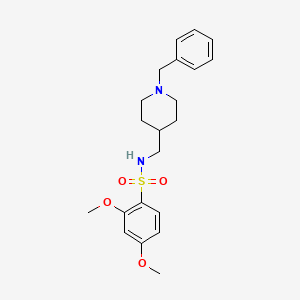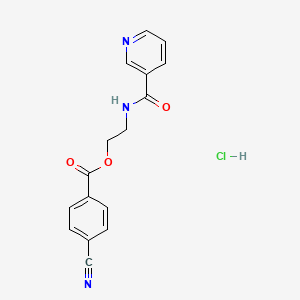
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride is a compound that has been involved in various synthesis and characterization studies. For instance, nicotinamides, which are related to the compound , have been recognized for their wide range of applications, including antimicrobial agents and inhibitors of biological processes. Structural modifications of nicotinamides, like the introduction of a thiadiazole ring, have been explored to enhance their biological activities. These modifications are crucial for understanding their biological activity and potential applications in pharmaceuticals. The structural characterization of such modified nicotinamides has been conducted using techniques like X-ray crystallography, NMR, UV-Visible, and IR spectroscopies, providing insights into their chemical connectivity and potential biological interactions (Burnett, Johnston, & Green, 2015).
Co-crystal Formation and Pharmaceutical Applications
Co-crystal formation involving nicotinamide, a component related to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride, has been investigated to improve the properties of pharmaceutical compounds. For example, co-crystals of 2-chloro-4-nitrobenzoic acid with nicotinamide have been prepared to enhance the thermal stability and possibly the bioavailability of the pharmaceutical compound. The study of such co-crystals provides valuable information on the intermolecular interactions and the potential for developing more effective drug formulations (Lemmerer, Esterhuysen, & Bernstein, 2010).
Antifungal and Antitumor Activities
Compounds structurally related to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride have been explored for their biological activities, including antifungal and antitumor effects. For instance, derivatives of nicotinamide have been synthesized and shown to exhibit significant antifungal activity against various fungal strains, highlighting their potential as agricultural fungicides or antifungal pharmaceutical agents. Additionally, copper complexes with nicotinamide derivatives have demonstrated antitumor activities, suggesting their potential application in cancer therapy (Li et al., 1999).
Environmental and Analytical Chemistry
Studies have also focused on the environmental presence and analytical detection of parabens, compounds structurally similar to 2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride. These studies aim to understand the environmental fate, behavior, and potential health impacts of such compounds, contributing to the field of environmental chemistry and toxicology. Analytical methods have been developed for the sensitive detection of parabens and related compounds in various matrices, including human milk, to assess human exposure and potential health risks (Ye et al., 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-(pyridine-3-carbonylamino)ethyl 4-cyanobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3.ClH/c17-10-12-3-5-13(6-4-12)16(21)22-9-8-19-15(20)14-2-1-7-18-11-14;/h1-7,11H,8-9H2,(H,19,20);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRZNCMGJYRYBGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCOC(=O)C2=CC=C(C=C2)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Nicotinamido)ethyl 4-cyanobenzoate hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2853905.png)
![1-(2-{[(Cyclopropylcarbonyl)oxy]ethanimidoyl}cyclopropyl)-4-methoxybenzene](/img/structure/B2853907.png)
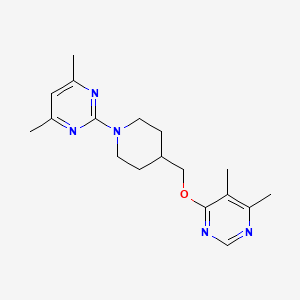
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-(methylthio)phenyl)azetidine-3-carboxamide](/img/structure/B2853913.png)
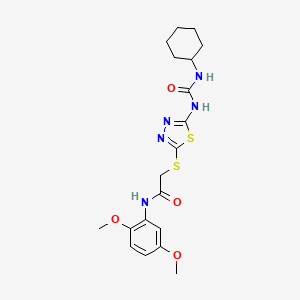
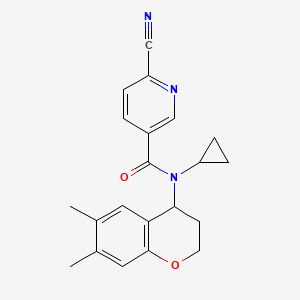
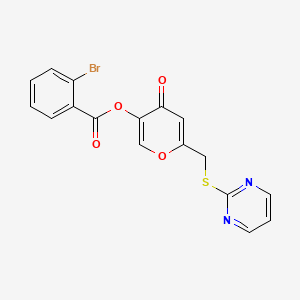

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide](/img/structure/B2853918.png)
![N-[(1-Ethylpyrazol-3-yl)methyl]-2-fluoropyridine-3-carboxamide](/img/structure/B2853919.png)
